molecular formula C10H13B B1338236 1-Bromo-3,5-diethylbenzene CAS No. 90267-03-1

1-Bromo-3,5-diethylbenzene

Cat. No.: B1338236
CAS No.: 90267-03-1
M. Wt: 213.11 g/mol
InChI Key: GJZCXWCBZPSQEV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compounds

1-Bromo-3,5-diethylbenzene belongs to the class of organic compounds known as halogenated aromatic hydrocarbons. This classification is due to its molecular structure, which features a benzene (B151609) ring substituted with a bromine atom and two ethyl groups. The presence of the bromine atom, a halogen, on the aromatic ring, significantly influences the compound's reactivity and physical properties.

Halogenated aromatic compounds are characterized by the direct attachment of one or more halogen atoms to an aromatic ring. The carbon-halogen bond in these compounds introduces a site of reactivity that is central to their utility in organic synthesis. The nature of the halogen and the substitution pattern on the aromatic ring dictate the compound's chemical behavior. In the case of this compound, the bromine atom can participate in a variety of reactions, making it a valuable building block for more complex molecules.

Significance of this compound as a Versatile Synthetic Intermediate

This compound serves as a crucial intermediate in a wide array of organic syntheses. guidechem.com Its utility stems from the reactivity of the bromo group, which can be readily transformed into other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to introduce the 3,5-diethylphenyl moiety into a larger molecular framework.

The compound is widely utilized as a reagent in various chemical reactions. guidechem.com For instance, it can undergo reactions to produce downstream products such as 1-(3-acetyl-5-bromophenyl)ethanone (B12337767) and 2,4-diethylaniline. chemsrc.com These transformations highlight its role as a precursor for creating more complex and functionally diverse molecules.

Below is a table summarizing some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 90267-03-1
Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
Appearance Colorless liquid
Boiling Point 246.956 °C at 760 mmHg
Density 1.244 g/cm³
Flash Point 102.846 °C

Note: The properties listed above are based on available data and may vary slightly between different sources. alfa-chemistry.com

Overview of Research Trajectories Pertaining to this compound

Research involving this compound is primarily focused on its application in organic synthesis. Scientists are continually exploring new ways to utilize this compound as a starting material for the construction of novel organic molecules with potential applications in various fields.

Current research trends include its use in the synthesis of complex organic structures and as a building block for new materials. The strategic placement of the diethyl groups on the benzene ring can influence the properties of the final products, a factor that researchers can exploit to design molecules with specific characteristics. While detailed applications are extensive, the core of the research revolves around leveraging its unique structure for the advancement of chemical synthesis.

A related compound, 1-bromo-3,5-dimethylbenzene (B43891), which shares a similar substitution pattern, is used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comchemimpex.com This suggests that this compound may have similar potential in these areas, a subject of ongoing investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZCXWCBZPSQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474762
Record name 1-bromo-3,5-diethylbenzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90267-03-1
Record name 1-bromo-3,5-diethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diethyl-1-bromobenzene
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Advanced Synthetic Methodologies for 1 Bromo 3,5 Diethylbenzene and Its Analogues

Direct Bromination Strategies in the Synthesis of 1-Bromo-3,5-diethylbenzene

Direct bromination of an aromatic ring is a cornerstone of organic synthesis, typically proceeding via an electrophilic aromatic substitution mechanism. However, the success and regiochemical outcome of this strategy are highly dependent on the directing effects of the substituents already present on the arene.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination involves the reaction of an aromatic compound with an electrophilic bromine source. The classic approach utilizes molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the Br-Br bond to generate a potent electrophile (formally "Br⁺").

The general mechanism proceeds in two main steps:

Attack by the aromatic ring: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often the FeBr₄⁻ complex formed from the catalyst, removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic system and yielding the brominated product.

While this is a fundamental reaction, its application to the synthesis of this compound from 1,3-diethylbenzene (B91504) is problematic due to regiochemical constraints.

Regioselective Bromination Approaches for Multi-substituted Arenes

In multi-substituted arenes, the position of electrophilic attack is governed by the combined directing effects of the existing substituents. Alkyl groups, such as the two ethyl groups in 1,3-diethylbenzene, are activating and ortho-, para-directing. This means they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para to themselves.

For 1,3-diethylbenzene, the positions ortho to one ethyl group and para to the other (positions 4 and 6) are highly activated. The position between the two ethyl groups (position 2) is also activated but may be sterically hindered. Consequently, direct electrophilic bromination of 1,3-diethylbenzene would be expected to yield primarily 4-bromo-1,3-diethylbenzene (and its equivalent, 6-bromo-1,3-diethylbenzene), with a smaller amount of 2-bromo-1,3-diethylbenzene. The desired 5-bromo-1,3-diethylbenzene (this compound) is the meta product, which is electronically disfavored and would be formed in only trace amounts, if at all.

Substituent TypeDirecting EffectExample GroupsPredicted Major Bromination Products of 1,3-Diethylbenzene
ActivatingOrtho, Para-CH₂CH₃ (Ethyl)4-Bromo-1,3-diethylbenzene, 2-Bromo-1,3-diethylbenzene
DeactivatingMeta-NO₂, -COR(Not applicable for direct bromination of 1,3-diethylbenzene)

To synthesize this compound, it is therefore necessary to employ strategies that circumvent these innate directing effects, which typically involves the synthesis and derivatization of specifically functionalized precursors.

Precursor Synthesis and Derivatization Routes to this compound

Given the challenges of direct bromination, indirect routes starting from carefully chosen precursors are the most viable methods for preparing this compound. These routes involve either synthesizing the diethylbenzene precursor first or transforming a functionalized diethylbenzene to install the bromine atom at the correct position.

Synthesis of Diethylbenzene Precursors

The primary precursor for many synthetic routes is 1,3-diethylbenzene. It is typically produced on an industrial scale through the Friedel-Crafts alkylation of benzene with ethylene (B1197577), although this often yields a mixture of ethylbenzene (B125841), diethylbenzene isomers (ortho, meta, and para), and polyethylated benzenes. lumenlearning.comlibretexts.org A common method to produce diethylbenzene is the disproportionation of ethylbenzene over a zeolite catalyst.

ReactionCatalystTypical ConditionsKey Products
Disproportionation of EthylbenzeneHZSM-5 Zeolite553–598 KBenzene, Diethylbenzene isomers (o-, m-, p-)
Friedel-Crafts AlkylationAlCl₃, Solid AcidsElevated Temperature/PressureEthylbenzene, Diethylbenzenes, Polyethylbenzenes

Separation of the 1,3-diethylbenzene isomer from this mixture is necessary before proceeding to subsequent functionalization steps.

Transformation of Functionalized Diethylbenzenes to this compound

The most effective strategy for synthesizing this compound involves introducing a functional group that allows for the specific placement of the bromine atom. A powerful and well-established method for achieving substitution patterns that are otherwise inaccessible is the use of an amino group as a directing group, followed by its removal via a diazotization-dediazoniation sequence, commonly known as the Sandmeyer reaction. wikipedia.orgbyjus.com

A plausible synthetic route would be:

Synthesis of 3,5-diethylaniline: This can be prepared through various methods, such as the nitration of 1,3-diethylbenzene followed by reduction. The initial nitration would yield a mixture of isomers, requiring separation.

Diazotization: The primary aromatic amine, 3,5-diethylaniline, is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt (3,5-diethylbenzenediazonium bromide).

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.comlscollege.ac.in This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas. byjus.com This sequence places the bromine atom at the exact position formerly occupied by the amino group, yielding the target molecule, this compound, with high regiochemical purity.

This multi-step approach, while more complex than direct bromination, provides unambiguous control over the final substitution pattern, making it a superior method for preparing the specific 1-bromo-3,5-diethyl isomer. byjus.com A similar strategy is employed in the synthesis of analogous compounds like 1-bromo-3,5-difluorobenzene (B42898) from 3,5-difluoroaniline. google.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of aryl bromides, including this compound, has been a focus for the application of green chemistry principles, primarily aimed at replacing hazardous reagents and improving atom economy. acsgcipr.org

The traditional use of molecular bromine presents significant hazards; it is highly toxic, corrosive, and volatile. wordpress.comstudy.com Green alternatives focus on safer bromine sources and more sustainable reaction conditions. researchgate.net

Key green approaches applicable to bromination include:

Safer Brominating Agents: N-Bromosuccinimide (NBS) is a solid and easier-to-handle alternative to liquid bromine, often considered a greener option despite its lower atom economy. wordpress.comstudy.com

In Situ Generation of Bromine: Generating bromine in the reaction vessel on an as-needed basis avoids the storage and handling of bulk Br₂. A common method involves the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), using an environmentally friendly oxidant like hydrogen peroxide (H₂O₂). beyondbenign.orgresearchgate.net

Sustainable Solvents: Replacing chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.net

Improved Atom Economy: Oxidative bromination methods that utilize a bromide salt (like HBr) and an oxidant can, in principle, achieve 100% atom economy with respect to bromine, as opposed to substitution reactions with Br₂ which generate HBr as a byproduct. researchgate.netnih.gov

Bromination MethodBromine SourceTypical ConditionsGreen Chemistry Considerations
Traditional Electrophilic BrominationBr₂Lewis Acid (e.g., FeBr₃), Chlorinated SolventHazardous reagent (toxic, corrosive), poor atom economy, generates HBr waste.
NBS BrominationN-Bromosuccinimide (NBS)Acid catalyst, various solventsSafer to handle than Br₂, but has low atom economy and produces succinimide (B58015) waste. wordpress.com
Oxidative BrominationHBr or NaBr + Oxidant (e.g., H₂O₂)Aqueous or organic solventAvoids handling Br₂, uses safer reagents, potentially higher atom economy. researchgate.net
In Situ GenerationNaBr + NaOClAqueous or biphasic systemAvoids handling Br₂, uses readily available and inexpensive reagents.

Solvent-Free and Environmentally Benign Synthetic Protocols

The pursuit of greener chemical processes has led to the development of novel protocols for aromatic bromination that minimize or eliminate the use of hazardous substances. acsgcipr.org Classical methods often employ molecular bromine (Br₂) in conjunction with Lewis acid catalysts and chlorinated solvents. masterorganicchemistry.comlibretexts.org This approach suffers from several drawbacks, including the high toxicity and corrosiveness of bromine and the environmental impact of halogenated solvents. wordpress.comnih.gov

A significant advancement has been the widespread adoption of N-Bromosuccinimide (NBS) as a safer, solid-phase alternative to liquid bromine. cambridgescholars.comwikipedia.org NBS is easier to handle and provides a low, steady concentration of bromine, which can enhance selectivity in reactions. masterorganicchemistry.com Modern research has further refined the use of NBS and other reagents in environmentally benign systems.

Key developments in green bromination applicable to the synthesis of this compound from 1,3-diethylbenzene include:

Use of Greener Solvents: Replacing traditional chlorinated solvents with more environmentally friendly options is a primary goal. Acetonitrile has been shown to be an effective solvent for the highly regioselective para-bromination of activated arenes with NBS. nih.govwku.edu Other approaches have explored the use of water or lipophilic media like heptane, which are considered greener alternatives. rsc.orgnsf.gov

Catalytic Systems: Indole-based organocatalysts have been successfully used for the electrophilic bromination of various aromatics in non-polar, green solvents. rsc.org These catalytic systems can operate under mild conditions and suppress oxidative side-reactions, which can be an issue with activated substrates. rsc.org Recently, lactic acid derivatives have been reported as catalytic halogen bond acceptors that enhance the reactivity of NBS in aqueous conditions at room temperature, offering a highly sustainable method. nsf.gov

In Situ Reagent Generation: Continuous flow chemistry offers a safer and more sustainable alternative by generating hazardous reagents like Br₂ or KOBr in situ from less hazardous precursors (e.g., NaOCl and HBr/KBr). nih.gov This technique minimizes the handling and storage of toxic substances and allows for precise control over reaction conditions, often leading to high yields and purity. nih.gov

The table below summarizes various environmentally benign approaches applicable to the bromination of activated aromatic compounds like 1,3-diethylbenzene.

MethodologyBrominating AgentCatalyst/AdditiveSolventKey AdvantagesReference
OrganocatalysisNBSIndole-based OrganocatalystHeptaneHigh regioselectivity, suppression of side-reactions, use of a green solvent. rsc.org
Halogen Bonding CatalysisNBSMandelic AcidWaterUses water as a solvent, operates at room temperature, catalytic activation. nsf.gov
Flow ChemistryIn situ generated Br₂NoneVariousEnhanced safety by avoiding isolation of hazardous Br₂, precise process control. nih.gov
Ionic Liquid MediaNBSNoneIonic LiquidPotential for catalyst/solvent recycling, efficient halogenation. nih.gov

Atom Economy and Efficiency in Bromination Reactions

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. rsc.org The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chegg.com

The choice of brominating agent has a direct and significant impact on the atom economy of the synthesis of this compound from 1,3-diethylbenzene.

Reaction 1: Bromination using Molecular Bromine (Br₂)

C₁₀H₁₄ + Br₂ → C₁₀H₁₃Br + HBr

Desired Product: this compound (C₁₀H₁₃Br, MW: 213.11 g/mol ) scbt.comsigmaaldrich.com

Reactants:

1,3-Diethylbenzene (C₁₀H₁₄, MW: 134.22 g/mol ) nih.gov

Bromine (Br₂, MW: 159.81 g/mol )

Calculation:

% AE = [213.11 / (134.22 + 159.81)] x 100 = 72.48%

In this reaction, the hydrogen bromide (HBr) produced is a byproduct and is not incorporated into the final product, thus lowering the atom economy from a perfect 100%.

Reaction 2: Bromination using N-Bromosuccinimide (NBS)

C₁₀H₁₄ + C₄H₄BrNO₂ → C₁₀H₁₃Br + C₄H₅NO₂

Desired Product: this compound (C₁₀H₁₃Br, MW: 213.11 g/mol ) scbt.comsigmaaldrich.com

Reactants:

1,3-Diethylbenzene (C₁₀H₁₄, MW: 134.22 g/mol ) nih.gov

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂, MW: 177.98 g/mol ) commonorganicchemistry.com

Calculation:

% AE = [213.11 / (134.22 + 177.98)] x 100 = 68.27%

While NBS is favored for its safety and handling characteristics, its use results in a lower atom economy compared to molecular bromine because the succinimide byproduct has a significantly higher molecular weight than HBr. wordpress.comchegg.com

The following table provides a direct comparison of the atom economy for these two common bromination methods.

Brominating AgentReactantsDesired ProductByproduct(s)Calculated Atom Economy (%)
Molecular Bromine (Br₂)1,3-Diethylbenzene + Br₂This compoundHydrogen Bromide (HBr)72.48%
N-Bromosuccinimide (NBS)1,3-Diethylbenzene + NBSThis compoundSuccinimide68.27%

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3,5 Diethylbenzene

Electrophilic Aromatic Substitution Reactions Involving 1-Bromo-3,5-diethylbenzene

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) derivatives. The outcome of such reactions on this compound is determined by the cumulative directing effects of the substituents and their influence on the reaction rate.

The regioselectivity of electrophilic attack on the this compound ring is a direct consequence of the electronic properties of the bromo and ethyl substituents.

Ethyl Groups (-CH₂CH₃): As alkyl groups, the two ethyl substituents at positions 3 and 5 are activating groups. They donate electron density to the benzene ring primarily through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Alkyl groups are ortho- and para-directors. In this molecule, the ethyl group at C3 directs incoming electrophiles to the 2, 4, and 6 positions. Similarly, the ethyl group at C5 directs to the 4 and 6 positions.

In this compound, these effects are synergistic. Both the ethyl groups and the bromo group direct incoming electrophiles to the same positions: C2, C4, and C6. This strong, cooperative directing effect ensures that electrophilic substitution occurs almost exclusively at these sites, with substitution at the C3 and C5 positions (meta to the bromine) being negligible.

The selectivity among the activated positions (C2, C4, C6) is influenced by sterics. The C2 and C6 positions are ortho to the bromo group and one ethyl group. The C4 position is para to the bromo group and flanked by two meta-positioned ethyl groups. Steric hindrance from the ethyl groups may influence the distribution of isomers. While specific kinetic data for this compound is not extensively documented in readily available literature, the outcomes of typical EAS reactions can be predicted. For instance, in a reaction like Friedel-Crafts acylation, which is highly sensitive to steric hindrance, substitution might favor the less crowded C4 position.

ReactionElectrophile (E⁺)Predicted Major Product(s)Rationale
Nitration NO₂⁺1-Bromo-2,4-diethyl-6-nitrobenzene and 1-Bromo-4,6-diethyl-2-nitrobenzeneThe strong directing effects of all substituents favor substitution at the 2, 4, and 6 positions. A mixture of isomers is expected.
Bromination Br⁺1,2-Dibromo-3,5-diethylbenzene and 1,4-Dibromo-3,5-diethylbenzeneSubstitution will occur at the activated ortho/para positions relative to the existing groups. Sterics may favor the C4 position.
Friedel-Crafts Acylation RCO⁺1-(2-Bromo-4,6-diethylphenyl)ethan-1-oneThe acyl group is bulky, and substitution is expected to predominantly occur at the C4 position (para to the bromine) to minimize steric hindrance from the adjacent ethyl groups.

Nucleophilic Aromatic Substitution Pathways of this compound

Aryl halides can undergo nucleophilic substitution, but the mechanisms are distinct from those of alkyl halides and are highly dependent on the substitution pattern of the aromatic ring.

The direct nucleophilic aromatic substitution (SNAr) mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. This pathway is typically efficient only when the aromatic ring is activated by strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group.

This compound lacks any such electron-withdrawing groups. Instead, it possesses electron-donating ethyl groups, which further decrease the electrophilicity of the ring carbons. Consequently, the SNAr mechanism is highly disfavored, and the compound is unreactive toward nucleophiles under typical SNAr conditions.

In the absence of activating groups for the SNAr pathway, aryl halides like this compound can undergo nucleophilic substitution via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) (or aryne) intermediate. This reaction requires very strong basic conditions.

The mechanism proceeds as follows:

Elimination: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, abstracts a proton from one of the positions ortho to the bromo group (C2 or C6).

Benzyne Formation: The resulting aryl anion rapidly eliminates the bromide ion (Br⁻) to form the strained, highly reactive 3,5-diethylbenzyne intermediate, which contains a formal triple bond within the benzene ring.

Addition: A nucleophile (which can be the base itself, like NH₂⁻, or another nucleophile present in the mixture) then attacks one of the two carbons of the aryne triple bond.

Protonation: The resulting aryl anion is protonated by a suitable proton source (such as ammonia, if sodium amide is used) to yield the final substituted product.

A key feature of the aryne mechanism is that the incoming nucleophile can attach to either carbon of the former triple bond. In the case of the symmetrical 3,5-diethylbenzyne, these two positions are equivalent. If a trapping agent like furan (B31954) is present, the aryne can be intercepted via a [4+2] cycloaddition (Diels-Alder) reaction, providing definitive evidence for its formation.

Cross-Coupling Reactions Utilizing this compound

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, where the bromine atom is substituted by another group. The C-Br bond is reactive enough for oxidative addition to common palladium(0) catalysts.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This is a versatile method for forming new C-C bonds.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne to form an alkynylated aromatic compound.

Heck Reaction: The palladium-catalyzed reaction with an alkene to form a new, substituted alkene. u-szeged.huresearchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a C-N bond between the aryl halide and an amine. wikipedia.org

These reactions proceed via a catalytic cycle typically involving oxidative addition of the aryl bromide to a low-valent transition metal (e.g., Pd(0)), transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, K₂CO₃3,5-Diethyl-1,1'-biphenyl
Sonogashira Phenylacetylene (B144264)PdCl₂(PPh₃)₂, CuI, Et₃N1,3-Diethyl-5-(phenylethynyl)benzene
Heck Styrene (B11656)Pd(OAc)₂, PPh₃, Et₃N(E)-1-(3,5-Diethylphenyl)-2-phenylethene
Buchwald-Hartwig Aniline (B41778)Pd₂(dba)₃, BINAP, NaOt-BuN-(3,5-diethylphenyl)aniline

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the efficient construction of C-C bonds. For this compound, these reactions provide pathways to biaryls, substituted alkenes, and arylalkynes.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general mechanism involves the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. u-szeged.huresearchgate.netresearchgate.netsctunisie.org This reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. u-szeged.hu The reaction of this compound with an alkene like styrene would be expected to yield a (3,5-diethylphenyl)ethene derivative. The general conditions for such transformations often involve catalysts like palladium acetate (B1210297) or supported palladium catalysts in solvents such as DMF or NMP at elevated temperatures. u-szeged.hu

The Sonogashira coupling is utilized to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, creating an arylalkyne. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net The coupling of this compound with an alkyne such as phenylacetylene would produce 1,3-diethyl-5-(phenylethynyl)benzene.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table is illustrative of typical conditions, as specific data for this compound is limited in the searched literature.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
HeckAlkene (e.g., Styrene)Pd(OAc)₂/P(o-tolyl)₃Et₃N, NaOAcDMF, NMP100-140
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineTHF, DMF25-100

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgorganic-chemistry.org The Kumada-Tamao-Corriu coupling , which pairs an aryl halide with a Grignard reagent, is a classic example where nickel catalysts are particularly effective. wikipedia.orgorganic-chemistry.org The reaction of this compound with an aryl or alkyl Grignard reagent, such as phenylmagnesium bromide, in the presence of a nickel catalyst like NiCl₂(dppe), would yield the corresponding cross-coupled product, for instance, 3,5-diethyl-1,1'-biphenyl. These reactions are typically carried out in ethereal solvents like THF or diethyl ether. wikipedia.org Nickel catalysts have proven to be robust for forming C(sp²)-C(sp²) as well as C(sp²)-C(sp³) bonds. arkat-usa.orgorganic-chemistry.orgnih.gov

Table 2: Example of Nickel-Catalyzed Kumada Coupling This table illustrates a general Kumada coupling, as specific data for this compound is not detailed in the provided search results.

Aryl HalideGrignard ReagentCatalystSolventProductYield
Aryl BromidePhenylmagnesium BromideNiCl₂(dppp)THFUnsymmetrical BiarylGenerally Good to Excellent

Other Transition Metal-Mediated Cross-Coupling Reactions

While palladium and nickel dominate the field, other transition metals like copper and iron are also utilized in cross-coupling chemistry. The Ullmann reaction , one of the earliest examples of cross-coupling, traditionally involves the copper-mediated synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org Modern variations of the Ullmann reaction can be used to form C-O and C-N bonds. For instance, the coupling of 1-bromo-3,5-dichlorobenzene (B43179), a structurally related compound, has been explored in Ullmann-type reactions, demonstrating high selectivity for reaction at the bromide site over the chloride sites. arkat-usa.org This suggests that this compound would readily participate in copper-catalyzed homocoupling to form 3,5,3',5'-tetraethyl-1,1'-biphenyl or in cross-coupling reactions with phenols or amines.

Radical Reactions and Reductive Transformations of this compound

Beyond metal-catalyzed cross-coupling, the carbon-bromine bond of this compound can be cleaved through radical pathways or removed entirely via reductive methods.

Free Radical Aromatic Substitution

Free radical substitution on aromatic rings, such as the SRN1 (substitution radical-nucleophilic unimolecular) reaction, offers an alternative to traditional electrophilic or nucleophilic aromatic substitution. savemyexams.comma.eduucr.edu This type of reaction proceeds via a radical-anion intermediate. While electrophilic aromatic substitution, such as bromination, typically occurs on an activated benzene ring, free radical substitutions can proceed under different conditions, often initiated by light or a chemical initiator. libretexts.orglibretexts.org For a substituted benzene like 1,3,5-triethylbenzene, further substitution would be directed by the existing alkyl groups, but the reactivity of this compound itself in radical substitution reactions is not well-documented in the provided search context.

Hydrogenolysis and Debromination Strategies

The bromine atom of this compound can be selectively removed through reductive dehalogenation, a process also known as hydrodebromination or hydrogenolysis. This transformation is synthetically useful for introducing a hydrogen atom in place of the bromine, effectively converting the aryl bromide to the corresponding arene, 1,3-diethylbenzene (B91504).

Catalytic hydrogenation is a common and efficient method for this purpose. The reaction typically involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org This method is often performed under neutral conditions and shows good functional group tolerance, allowing for the selective reduction of an aryl bromide in the presence of other reducible groups.

Table 3: General Conditions for Reductive Debromination

SubstrateReagentCatalystSolventConditionsProduct
This compoundH₂ (gas)10% Pd/CMethanol, Ethanol, or Ethyl AcetateRoom Temperature, Atmospheric Pressure1,3-Diethylbenzene

This reductive cleavage is valuable in multi-step syntheses where the bromine atom is used as a directing or blocking group and is subsequently removed in a later step.

Synthesis and Functionalization of Advanced Derivatives from 1 Bromo 3,5 Diethylbenzene

Construction of Substituted Diethylbenzenes

The aromatic core of 1-bromo-3,5-diethylbenzene can be further elaborated through various substitution reactions, enabling the introduction of diverse functionalities that modulate the electronic and steric properties of the molecule.

The introduction of functional groups containing nitrogen and carbon is fundamental to building more complex derivatives. Electrophilic aromatic substitution and subsequent transformations are common strategies.

Nitration: The diethylbenzene ring is activated towards electrophilic aromatic substitution. Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the ring. The directing effects of the ethyl and bromo substituents guide the position of the incoming nitro group.

Amination: The amino group (-NH₂) can be introduced, most commonly through the reduction of a nitro derivative (e.g., 1,3-diethyl-5-nitrobenzene). This two-step process provides access to 3,5-diethylaniline, a key building block for dyes, polymers, and pharmaceutical agents.

Cyanation: The cyano group (-CN) can be introduced via methods such as the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically CuCN. This transforms the aniline (B41778) derivative into the corresponding benzonitrile.

Table 1: Selected Functionalization Reactions

Target Functional GroupReagents and ConditionsProduct
Nitro (-NO₂)HNO₃, H₂SO₄1-Bromo-2-nitro-3,5-diethylbenzene
Amino (-NH₂)1. HNO₃, H₂SO₄; 2. Fe, HCl or H₂, Pd/C4-Bromo-2,6-diethylaniline
Cyano (-CN)1. SnCl₂, HCl; 2. NaNO₂, HCl; 3. CuCN4-Bromo-2,6-diethylbenzonitrile

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.org

Alkylation: Friedel-Crafts alkylation involves reacting this compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org This reaction attaches an additional alkyl group to the aromatic ring. However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

Acylation: Friedel-Crafts acylation is a more controlled method for adding a carbon chain. wikipedia.org It involves the reaction of the diethylbenzene core with an acyl chloride or acid anhydride (B1165640) and a Lewis acid catalyst. wikipedia.org The product is an acyl-substituted diethylbenzene (a ketone), which is deactivated to further acylation, thus preventing polysubstitution. The resulting ketone can be subsequently reduced to an alkyl group if desired, via methods like the Clemmensen or Wolff-Kishner reduction. wikipedia.org

Table 2: Representative Friedel-Crafts Reactions

Reaction TypeReagentCatalystTypical Product Structure
AlkylationR-Cl (e.g., CH₃Cl)AlCl₃Alkyl-substituted diethylbenzene
AcylationR-COCl (e.g., CH₃COCl)AlCl₃Acyl-substituted diethylbenzene

Synthesis of Biaryl and Polyaromatic Systems Incorporating Diethylbenzene Moieties

The bromo-substituent serves as an effective handle for cross-coupling reactions, enabling the construction of larger, conjugated systems.

Connecting multiple this compound units leads to the formation of biaryl and oligomeric structures, which are of interest in polymer and materials chemistry.

Ullmann Coupling: This classic method involves the copper-promoted coupling of two aryl halide molecules. Heating this compound with copper powder can yield a symmetrical biaryl compound, 3,3',5,5'-tetraethyl-1,1'-biphenyl.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki (using a boronic acid derivative) or Stille coupling (using an organotin reagent), offer milder conditions and broader substrate scope for creating both symmetrical and unsymmetrical biaryls.

Annulation reactions involve the construction of a new ring fused to the existing aromatic core, leading to polycyclic aromatic hydrocarbons (PAHs). The Haworth synthesis is a classic approach that can be adapted for this purpose. wikipedia.org This multi-step process typically begins with the Friedel-Crafts acylation of the diethylbenzene substrate with a cyclic anhydride, like succinic anhydride. A series of subsequent reduction and cyclization steps extends the aromatic system. wikipedia.org

Preparation of Organometallic Reagents from this compound

The conversion of the C-Br bond into a carbon-metal bond generates highly reactive and synthetically valuable organometallic reagents. libretexts.org

Grignard Reagents: Reacting this compound with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) produces the corresponding Grignard reagent, (3,5-diethylphenyl)magnesium bromide. libretexts.org This reagent is a potent nucleophile and a strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. libretexts.orgyoutube.com

Organolithium Reagents: Alternatively, treatment with two equivalents of lithium metal results in the formation of the organolithium reagent, (3,5-diethylphenyl)lithium. libretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org

The formation of these organometallic compounds must be conducted under strictly anhydrous (dry) conditions, as they react readily with protic solvents, including water. libretexts.org

Table 3: Synthesis of Organometallic Reagents

Reagent TypeMetalTypical SolventProduct
GrignardMagnesium (Mg)Diethyl ether or THF(3,5-diethylphenyl)magnesium bromide
OrganolithiumLithium (Li)Pentane, Hexane, or Diethyl ether(3,5-diethylphenyl)lithium

Grignard Reagents and Organolithium Compounds

The transformation of this compound into more reactive organometallic intermediates, such as Grignard reagents and organolithium compounds, is a fundamental step in the synthesis of a wide array of advanced derivatives. These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a nucleophilic center, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The preparation of the Grignard reagent, (3,5-diethylphenyl)magnesium bromide, is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond. The general reaction scheme is as follows:

Reaction Scheme: C10H13Br + Mg → C10H13MgBr

The successful formation of the Grignard reagent is highly dependent on the reaction conditions. The magnesium turnings must be activated, often with a small amount of iodine or 1,2-dibromoethane, to remove the passivating layer of magnesium oxide from the metal surface. The solvent must be scrupulously dried, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.

Organolithium Compounds: 3,5-Diethylphenyllithium, an even more reactive organometallic species, can be prepared from this compound through a lithium-halogen exchange reaction. This is typically accomplished by treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an inert solvent like THF or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions.

Reaction Scheme: C10H13Br + n-BuLi → C10H13Li + n-BuBr

The equilibrium of this reaction lies towards the formation of the more stable organolithium species. Aryllithium reagents are powerful nucleophiles and strong bases, making them valuable intermediates in organic synthesis.

The following table summarizes the key aspects of these organometallic reagents derived from this compound:

Organometallic ReagentPrecursorTypical ReagentsSolventKey Considerations
(3,5-Diethylphenyl)magnesium bromideThis compoundMagnesium turningsAnhydrous Diethyl ether or THFActivation of Mg, strictly anhydrous conditions
3,5-DiethylphenyllithiumThis compoundn-Butyllithium or t-ButyllithiumAnhydrous Diethyl ether or THFLow temperatures (-78 °C) to prevent side reactions

Boronic Acids and Esters (e.g., via iridium-catalyzed arene borylation)

Boronic acids and their corresponding esters are exceptionally versatile intermediates in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The synthesis of 3,5-diethylphenylboronic acid and its esters from this compound can be achieved through several routes.

One common method involves the reaction of the corresponding Grignard reagent, (3,5-diethylphenyl)magnesium bromide, with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

Reaction Scheme:

C10H13MgBr + B(OR)3 → C10H13B(OR)3MgBr

C10H13B(OR)3MgBr + 3H2O → C10H13B(OH)2 + Mg(OH)Br + 3ROH

Alternatively, boronic esters, such as the pinacol (B44631) ester, can be synthesized by quenching the Grignard reagent with a boronic ester like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane).

A more direct and atom-economical approach to arylboronic esters is through the iridium-catalyzed C-H borylation of arenes. While direct borylation of this compound using this method is complicated by the presence of the bromine substituent, the C-H borylation of the parent compound, 1,3-diethylbenzene (B91504), provides insight into the expected regioselectivity. The iridium catalyst, typically generated from a precursor like [Ir(cod)OMe]2 in the presence of a bipyridine ligand, directs the borylation to the least sterically hindered C-H bonds. For 1,3-diethylbenzene, the primary sites for borylation would be the positions ortho to both ethyl groups (C4 and C6) and the position para to one ethyl group and meta to the other (C5). The bromine atom in this compound would likely influence the electronic properties and steric environment, potentially altering the regiochemical outcome.

The general mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination of the arylboronic ester.

ProductSynthetic MethodKey Reagents
3,5-Diethylphenylboronic acidGrignard route(3,5-Diethylphenyl)magnesium bromide, Trialkyl borate, Acid
3,5-Diethylphenylboronic acid pinacol esterGrignard route(3,5-Diethylphenyl)magnesium bromide, Pinacolborane
(Diethylphenyl)boronic acid pinacol esterIridium-catalyzed C-H borylation (of 1,3-diethylbenzene)1,3-Diethylbenzene, Bis(pinacolato)diboron, Iridium catalyst (e.g., [Ir(cod)OMe]2), Bipyridine ligand

Other Organometallic Precursors for Synthesis

Beyond Grignard and organolithium reagents, this compound serves as a precursor for a variety of other organometallic compounds that are instrumental in transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of complex molecular architectures.

Organozinc Reagents: Organozinc compounds can be prepared from this compound, typically through the reaction with activated zinc metal (Rieke zinc) or via a transmetalation reaction from the corresponding organolithium or Grignard reagent. Arylzinc reagents are generally less reactive and more functional group tolerant than their magnesium and lithium counterparts, making them valuable in Negishi coupling reactions.

Organotin Reagents: The synthesis of organostannanes, such as (3,5-diethylphenyl)tributyltin, can be achieved by reacting 3,5-diethylphenyllithium or the corresponding Grignard reagent with a trialkyltin halide, like tributyltin chloride. These organotin compounds are key partners in Stille cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: this compound itself is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions where it acts as the electrophilic partner. These reactions are fundamental for the formation of new C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organotin reagent.

Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by copper(I).

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form arylamines.

Heck Reaction: Reaction with an alkene to form a substituted alkene.

The following table summarizes some of the key transition metal-catalyzed reactions involving this compound:

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron reagentPalladium catalyst + BaseC(aryl)-C
StilleOrganotin reagentPalladium catalystC(aryl)-C
SonogashiraTerminal alkynePalladium catalyst + Copper(I) cocatalystC(aryl)-C(alkynyl)
Buchwald-HartwigAminePalladium catalyst + BaseC(aryl)-N
HeckAlkenePalladium catalyst + BaseC(aryl)-C(alkenyl)

These transformations highlight the central role of this compound as a versatile building block for the synthesis of a wide range of functionally diverse and structurally complex organic molecules.

Applications of 1 Bromo 3,5 Diethylbenzene in Material Science and Advanced Chemical Synthesis

Utilization in the Development of Specialty Polymers and Resins

The rigid structure of the benzene (B151609) ring and the reactivity of the carbon-bromine bond make 1-Bromo-3,5-diethylbenzene a candidate for incorporation into advanced polymer architectures. Its bifunctional nature (a reactive site at the bromine and potential for further functionalization on the aromatic ring or ethyl groups) allows it to be used in creating polymers with tailored properties.

This compound can serve as a precursor for synthesizing monomers used in aromatic polymers. The bromine atom provides a reactive handle for various cross-coupling reactions, which are fundamental to the formation of polymer backbones. For instance, it can be converted into other functional groups, such as boronic acids or organotin compounds, which are then used in polymerization reactions like Suzuki or Stille coupling. The 1,3-diethyl substitution pattern introduces a "kink" into the resulting polymer chain, which can disrupt packing and improve solubility or modify the thermal properties of the material compared to linear analogs.

Derivatives of this compound can be incorporated into polymer chains through several established polymerization mechanisms. The most common involve metal-catalyzed cross-coupling reactions.

Suzuki Coupling: After conversion to its corresponding boronic acid or ester, the 3,5-diethylphenylene unit can be polymerized with a dihaloaromatic comonomer. The palladium-catalyzed reaction forms new carbon-carbon bonds, creating a fully aromatic polymer backbone.

Heck Coupling: This reaction could couple the bromo-functionalized compound with an alkene-containing monomer, leading to polymers with vinylene linkages in their structure.

Sonogashira Coupling: This allows for the incorporation of alkyne (triple bond) units into the polymer backbone by coupling the aryl bromide with a terminal alkyne, which is useful for creating conjugated polymers for electronic applications.

The presence of the diethyl groups on the aromatic ring enhances the solubility of both the monomers and the resulting polymers in common organic solvents, which is a significant advantage for polymer processing and characterization.

Role in the Synthesis of Functional Organic Materials

The electronic and structural properties endowed by the 3,5-diethylphenylene bromide moiety make it a useful building block for a range of functional organic materials designed for applications in electronics and optics.

In the field of organic electronics, substituted aromatic compounds are essential for building the conjugated molecules that form the active layers in devices like organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). This compound serves as a precursor to larger, more complex conjugated systems.

Patents in the field describe the use of structurally similar compounds, such as 1-bromo-3,5-dihexyl-benzene, in the synthesis of organic semiconductors. google.com The general synthetic strategy involves a lithium-halogen exchange reaction where the bromo-compound is treated with an organolithium reagent (like n-butyllithium) at low temperatures to form a highly reactive lithiated intermediate. This intermediate can then be reacted with other electrophilic building blocks to construct the final semiconductor molecule. The diethyl groups provide steric hindrance that can control intermolecular interactions and improve the processability of the final material.

Table 1: Role of Structural Components in Organic Semiconductors

Component Function
Aromatic Core (Diethylbenzene) Provides the rigid, planarizable backbone necessary for charge transport.
Bromo- group Acts as a key reactive site for C-C bond formation via lithiation or cross-coupling.

| Ethyl Side Chains | Enhance solubility in organic solvents and influence the solid-state packing of molecules. |

The molecular shape of this compound makes it an interesting component for the design of liquid crystals. The 1,3-disubstitution pattern creates a bent or "V-shaped" molecular core. ajchem-a.com This specific geometry is foundational for the synthesis of bent-core (or "banana") liquid crystals, which exhibit unique and complex mesophases. ajchem-a.com

The bromine atom serves as a convenient attachment point for adding long alkyl or alkoxy chains (mesogenic units) via cross-coupling reactions. These chains are essential for inducing liquid crystalline behavior. By carefully selecting the length and type of side chains attached to the 3,5-diethylphenyl core, chemists can fine-tune the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) that the final compound will exhibit. researchgate.net The ability to synthesize molecules with precise shapes is also crucial in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Table 2: Relevance of this compound in Liquid Crystal Design

Structural Feature Implication for Liquid Crystal Synthesis
1,3-Disubstituted Benzene Core Provides a rigid, bent molecular shape, a key feature for bent-core liquid crystals. ajchem-a.com
Bromine Atom A versatile reactive site for attaching mesogenic side chains to induce and control liquid crystalline properties.

| Diethyl Groups | Can influence the molecule's aspect ratio and intermolecular spacing, affecting phase behavior. |

Intermediate in the Synthesis of Agrochemicals

Substituted bromobenzenes are common intermediates in the synthesis of active ingredients for the agrochemical industry. chemimpex.comgoogle.com The benzene ring structure is a frequent component of herbicides, fungicides, and insecticides, and the bromine atom allows for the facile introduction of other functional groups necessary for biological activity.

Design and Synthesis of Novel Pesticides

In the ongoing quest for new and effective crop protection agents, chemical intermediates like this compound serve as crucial starting points. The 3,5-diethylphenyl moiety can be incorporated into larger molecular structures to fine-tune properties such as lipophilicity, which influences the compound's uptake and transport within the target pest. The bromine atom allows for the attachment of various toxophoric groups through well-established synthetic methodologies, such as Suzuki, Heck, or Sonogashira coupling reactions. This modular approach enables chemists to systematically modify a lead structure and investigate the structure-activity relationships, a critical step in the development of novel pesticides. While specific commercial pesticides directly derived from this compound are not prominently documented, its structural motifs are relevant to agrochemical design.

Development of Herbicidal and Fungicidal Agents (e.g., analogies to Vinclozolin synthesis)

The synthesis of the fungicide Vinclozolin offers a useful analogy for the potential application of this compound in developing new herbicidal and fungicidal agents. The production of Vinclozolin involves the use of 3,5-dichloroaniline (B42879) as a key intermediate. This precursor is synthesized from 1-bromo-3,5-dichlorobenzene (B43179). google.com

Following this synthetic logic, this compound could be envisioned as a precursor to 3,5-diethylaniline. This aniline (B41778) derivative could then be used as a building block to create analogues of existing fungicides or to explore entirely new classes of agrochemicals. The 3,5-diethylphenyl group would impart a distinct steric and electronic profile to the final molecule compared to the 3,5-dichlorophenyl group in Vinclozolin, potentially leading to a different spectrum of activity, improved efficacy, or a more favorable environmental profile.

Table 1: Comparison of Precursors for Fungicide Synthesis

Precursor Compound Corresponding Intermediate Potential Final Product Class
1-Bromo-3,5-dichlorobenzene 3,5-Dichloroaniline Dicarboximide Fungicides (e.g., Vinclozolin)

Applications in Pharmaceutical and Medicinal Chemistry Research

The structural framework of this compound is of significant interest in the field of pharmaceutical and medicinal chemistry. The 3,5-disubstituted aromatic pattern is a common feature in many biologically active molecules, and the diethyl groups can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of a potential drug candidate.

Scaffold for Novel Drug Candidates (e.g., anti-cancer drug precursors)

Brominated aromatic compounds are frequently employed as scaffolds in the design and synthesis of novel therapeutic agents, including those with anti-cancer properties. For instance, research has shown that scaffolds based on 1-benzyl-5-bromoindolin-2-one can be elaborated to produce potent anti-cancer agents. mdpi.comnih.gov These molecules have demonstrated significant cell growth inhibitory activities against breast and lung cancer cell lines. mdpi.com

While research has not specifically highlighted this compound in this context, its 3,5-diethylphenyl scaffold offers a lipophilic and sterically defined building block that could be incorporated into new anti-cancer drug candidates. The bromine atom provides a convenient handle for synthetic elaboration, allowing for the attachment of various pharmacologically active moieties through cross-coupling reactions. The development of potent BRD4 inhibitors for anti-breast cancer activity, for example, has involved the synthesis of complex molecules where a substituted aromatic core is essential. frontiersin.org The 3,5-diethylphenyl group could be explored in such complex structures to optimize binding interactions with therapeutic targets.

Table 2: Research Findings on Related Scaffolds in Anti-Cancer Drug Design

Scaffold/Derivative Cancer Cell Lines Tested Reported Activity
1-benzyl-5-bromo-3-hydrazonoindolin-2-ones Breast (MCF-7) and Lung (A-549) Potent anticancer activity, with IC50 values in the low micromolar range. mdpi.com

Synthesis of Bioactive Molecules and Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 3,5-diethylphenyl moiety of this compound can serve as a key component of a pharmacophore in the design of new bioactive molecules. The ethyl groups can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing the affinity and selectivity of the molecule.

The synthesis of bioactive molecules often relies on the use of versatile building blocks. For example, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives have been synthesized and shown to possess antimicrobial activity. nih.gov This highlights the utility of substituted phenyl halides in generating libraries of compounds for biological screening. This compound, with its reactive bromine atom, is well-suited for such synthetic strategies, enabling the creation of diverse molecular structures for the discovery of new therapeutic agents. The ability to participate in various palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists aiming to construct complex bioactive molecules. scilit.com

Catalytic Roles and Reagent Applications of 1 Bromo 3,5 Diethylbenzene Derivatives

Ligand Design and Synthesis from 1-Bromo-3,5-diethylbenzene

The 3,5-diethylphenyl moiety, readily accessible from this compound, is a valuable component in the design of ligands for metal-catalyzed reactions. The ethyl groups provide moderate steric bulk, influencing the coordination sphere of a metal center and, consequently, the selectivity of the catalyzed reaction.

Chiral Ligands for Asymmetric Catalysis

While specific examples of chiral ligands derived directly from this compound are not extensively documented in dedicated studies, the synthesis of such ligands can be conceptualized based on established methodologies for creating P-stereogenic or atropisomeric phosphine (B1218219) ligands. The 3,5-diethylphenyl group can be incorporated to tune the steric and electronic environment of the chiral catalyst.

A plausible synthetic route to a chiral phosphine ligand bearing the 3,5-diethylphenyl group would involve the initial formation of a Grignard reagent from this compound. This organometallic intermediate can then be reacted with a chiral phosphine precursor, such as a menthyl phosphinate, to introduce a stereogenic phosphorus center. Subsequent transformations can lead to the desired chiral phosphine ligand. The presence of the 3,5-diethylphenyl groups would be expected to influence the conformational rigidity and the electronic nature of the resulting metal complex, which are critical factors in achieving high enantioselectivity in asymmetric catalysis.

Ligands for Transition Metal Catalysis

The synthesis of achiral phosphine ligands containing the 3,5-diethylphenyl group is more straightforward and finds broader application in transition metal catalysis. A common method involves the reaction of the Grignard reagent of this compound with phosphorus trichloride (B1173362) or other phosphorus halides to yield tris(3,5-diethylphenyl)phosphine.

Table 1: Synthesis of Tris(3,5-diethylphenyl)phosphine

StepReactantsReagentsProduct
1This compoundMagnesium (Mg)3,5-Diethylphenylmagnesium bromide
23,5-Diethylphenylmagnesium bromidePhosphorus trichloride (PCl₃)Tris(3,5-diethylphenyl)phosphine

These phosphine ligands, characterized by the bulky 3,5-diethylphenyl substituents, can be used to stabilize various transition metal catalysts, such as those based on palladium, rhodium, and nickel. The steric hindrance provided by the ethyl groups can promote the formation of coordinatively unsaturated metal centers, which are often the active species in catalytic cycles. Furthermore, the electron-donating nature of the alkyl groups can enhance the reactivity of the metal center in processes like oxidative addition, a key step in many cross-coupling reactions.

Precursor to Catalytically Active Species

Beyond its role in ligand synthesis, this compound can serve as a starting material for the generation of other catalytically active molecules, including organocatalysts and photoinitiators.

Photoinitiators and Photosensitizers in Organic Reactions

Aromatic compounds are fundamental components of many photoinitiators and photosensitizers. Derivatives of this compound can be functionalized to create molecules with tailored photophysical properties. For example, the Suzuki coupling of this compound with a boronic acid derivative of benzophenone (B1666685) would yield a substituted benzophenone. Benzophenone and its derivatives are well-known photoinitiators that, upon UV irradiation, can generate radicals and initiate polymerization reactions. researchgate.netresearchgate.netbohrium.com The introduction of the 3,5-diethylphenyl moiety could be used to modify the absorption characteristics and the photochemical reactivity of the resulting photoinitiator. researchgate.netresearchgate.netbohrium.com

Role as a Reagent in Organic Transformations

This compound is a valuable reagent in a variety of fundamental organic transformations, primarily through the reactivity of its carbon-bromine bond.

One of the most common applications is the formation of the corresponding Grignard reagent, 3,5-diethylphenylmagnesium bromide . This is achieved by reacting this compound with magnesium metal in an ethereal solvent. mnstate.edu This organomagnesium compound is a potent nucleophile and a strong base, making it a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. It can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce the 3,5-diethylphenyl group into a target molecule. mnstate.edu

Furthermore, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions . These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular frameworks.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Coupling Organoboron compounds (e.g., boronic acids or esters)Pd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryls
Heck Coupling AlkenesPd(OAc)₂, phosphine ligand, base (e.g., Et₃N)Substituted Alkenes
Sonogashira Coupling Terminal alkynesPdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Aryl Alkynes

In Suzuki coupling , this compound reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of unsymmetrical biaryls. The Heck reaction allows for the coupling of this compound with an alkene, resulting in the formation of a substituted alkene. frontiersin.orgresearchgate.netnih.gov In the Sonogashira coupling , a terminal alkyne is coupled with this compound to produce an aryl alkyne. organic-chemistry.orgresearchgate.netnih.govmdpi.comorganic-chemistry.org These reactions showcase the utility of this compound as a versatile building block for the synthesis of a wide array of more complex organic molecules.

As a Halogenating Agent in Specific Systems

The role of this compound and its derivatives as halogenating agents in specific chemical systems is not extensively documented in scientific literature. Typically, aryl bromides are employed as substrates for cross-coupling reactions or as precursors for organometallic reagents rather than as direct halogenating agents. researchgate.netfrontiersin.org Halogen exchange reactions, where an aryl bromide might transfer its bromine atom, generally require metal catalysis, and the efficiency of such processes is highly dependent on the specific substrates and reaction conditions. frontiersin.orgresearchgate.net

While theoretically possible under specific photolytic or radical-initiated conditions, the use of this compound to directly brominate other organic molecules is not a conventional or reported synthetic strategy. The carbon-bromine bond in aryl bromides is generally stable, and its activation for the purpose of halogenation would likely require significant energy input or a suitable catalyst. organic-chemistry.org

In Situ Generation of Reactive Intermediates

A significant application of this compound in synthesis is its use as a precursor for the in situ generation of reactive intermediates, most notably Grignard reagents. This process involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to produce 3,5-diethylphenylmagnesium bromide. This organomagnesium compound is a potent reactive intermediate, serving as a strong nucleophile and a strong base.

The formation of this Grignard reagent provides a versatile method for creating new carbon-carbon bonds. The 3,5-diethylphenyl anion, generated in situ, can react with a wide array of electrophiles. This reactivity is central to its utility in constructing more complex molecular architectures.

The general scheme for the formation of the Grignard reagent is as follows:

C₁₀H₁₃Br + Mg → C₁₀H₁₃MgBr

Once formed, this reactive intermediate can participate in various synthetic transformations. The following table illustrates the potential reactions of 3,5-diethylphenylmagnesium bromide with a selection of common electrophiles, leading to the formation of diverse functionalized derivatives.

ElectrophileProduct ClassGeneral Reaction
Aldehydes (e.g., formaldehyde, acetaldehyde)Secondary AlcoholsR-CHO + C₁₀H₁₃MgBr → R-CH(OH)-C₁₀H₁₃
Ketones (e.g., acetone)Tertiary AlcoholsR₂C=O + C₁₀H₁₃MgBr → R₂C(OH)-C₁₀H₁₃
Esters (e.g., ethyl acetate)Tertiary Alcohols (with two 3,5-diethylphenyl groups)R-COOR' + 2 C₁₀H₁₃MgBr → (C₁₀H₁₃)₂C(OH)R
Carbon Dioxide (CO₂)Carboxylic AcidsCO₂ + C₁₀H₁₃MgBr → C₁₀H₁₃COOH
Epoxides (e.g., ethylene (B1197577) oxide)Primary Alcohols (with a two-carbon extension)(CH₂)₂O + C₁₀H₁₃MgBr → C₁₀H₁₃CH₂CH₂OH

Furthermore, derivatives of this compound are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nobelprize.orgnih.govnih.gov In these transformations, the carbon-bromine bond is catalytically activated to form new carbon-carbon or carbon-heteroatom bonds, thereby generating a variety of substituted 3,5-diethylbenzene derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and ethyl protons. Due to the molecule's C₂ᵥ symmetry, the two ethyl groups are chemically equivalent, as are the aromatic protons at the 2, 6, and 4 positions. The aromatic region is expected to show a singlet for the proton at the 4-position and another signal for the protons at the 2 and 6 positions. The ethyl groups give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of the molecule results in fewer signals than the total number of carbon atoms. Distinct peaks are expected for the carbon atom bonded to the bromine (C-Br), the carbons bearing the ethyl groups, the unsubstituted aromatic carbons, and the carbons of the ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2, H-6 ~7.15 (s) C-2, C-6: ~128.0
H-4 ~7.00 (s) C-4: ~125.0
-CH₂- ~2.60 (q) -CH₂-: ~29.0
-CH₃ ~1.20 (t) -CH₃: ~15.0
C-1 - C-1 (C-Br): ~122.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. No correlations would be expected between the aromatic protons due to their separation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would show correlations between the proton signal at ~7.15 ppm and the carbon signal at ~128.0 ppm (C-2, C-6), the proton at ~7.00 ppm and the carbon at ~125.0 ppm (C-4), the methylene protons at ~2.60 ppm and their corresponding carbon at ~29.0 ppm, and the methyl protons at ~1.20 ppm with their carbon at ~15.0 ppm.

The methyl protons (~1.20 ppm) showing a correlation to the methylene carbon (~29.0 ppm) and the aromatic carbon to which the ethyl group is attached (C-3/C-5, ~145.0 ppm).

The methylene protons (~2.60 ppm) correlating with the methyl carbon (~15.0 ppm), the attached aromatic carbon (C-3/C-5, ~145.0 ppm), and the adjacent aromatic carbons (C-2/C-6, ~128.0 ppm and C-4, ~125.0 ppm).

The aromatic protons at the 2 and 6 positions (~7.15 ppm) showing correlations to the carbons at positions 1, 3, 4, and 5.

The aromatic proton at position 4 (~7.00 ppm) correlating with the carbons at positions 2, 3, 5, and 6.

Vibrational Spectroscopy (IR and Raman) Studies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the benzene (B151609) ring and the ethyl substituents.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups are expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bending: The bending vibrations of the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
Aliphatic C-H Bend 1470 - 1370

The presence of the two ethyl groups introduces conformational flexibility to the molecule. The rotation of the ethyl groups relative to the plane of the benzene ring can be studied through a combination of vibrational spectroscopy and computational modeling. Different conformers, such as those where the ethyl groups are in a syn or anti arrangement, may have slightly different vibrational frequencies. dtic.mil Low-frequency Raman spectroscopy can be particularly useful for observing the torsional modes of the ethyl groups. Computational calculations can be used to predict the energies of different conformers and their corresponding vibrational spectra, which can then be compared with experimental data to determine the most stable conformation.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, with a molecular formula of C₁₀H₁₃Br, the expected molecular weight is approximately 212.02 g/mol .

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of roughly equal intensity.

The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for alkylbenzenes is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a more stable secondary benzylic carbocation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺. Another likely fragmentation is the loss of the entire ethyl group (•CH₂CH₃), leading to a fragment at [M-29]⁺. The loss of the bromine atom would result in a fragment at [M-79/81]⁺.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Fragment
212/214 [C₁₀H₁₃Br]⁺ (Molecular Ion)
197/199 [C₉H₁₀Br]⁺ ([M-CH₃]⁺)
183/185 [C₈H₇Br]⁺ ([M-C₂H₅]⁺)

Future Research Directions and Emerging Applications of 1 Bromo 3,5 Diethylbenzene

Exploration of Novel Synthetic Pathways to 1-Bromo-3,5-diethylbenzene

The classical synthesis of this compound typically involves Friedel-Crafts alkylation followed by regioselective bromination. However, future research is directed towards developing more efficient, selective, and environmentally benign synthetic routes.

One promising area is the refinement of Friedel-Crafts catalysis. Traditional methods often require stoichiometric amounts of Lewis acids like AlCl₃, leading to significant waste. Future pathways will likely focus on using only catalytic amounts of more sustainable Lewis acids. rsc.org The development of solid acid catalysts, such as zeolites, could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. nbinno.com

Another avenue of exploration is the direct, regioselective C-H functionalization of 1,3-diethylbenzene (B91504). While challenging, advances in transition-metal-catalyzed C-H activation could provide a more atom-economical route to the target molecule, avoiding the pre-functionalization steps inherent in traditional methods.

Furthermore, alternative brominating agents are being investigated to replace molecular bromine, which poses significant handling and safety issues. organic-chemistry.org Reagents like N-bromosuccinimide (NBS) in conjunction with novel catalytic systems are being explored for their high regioselectivity in electrophilic aromatic brominations. medchemexpress.com The development of aerobic bromination systems, which use a bromide source like HBr or NaBr with oxygen as the terminal oxidant, represents a particularly sustainable approach. organic-chemistry.orgresearchgate.net

Synthetic ApproachPotential Catalyst/ReagentKey Advantages
Catalytic Friedel-Crafts DiethylationZeolites, Solid AcidsCatalyst recyclability, reduced waste
Direct C-H BrominationTransition-metal catalysts (e.g., Pd, Rh)High atom economy, fewer synthetic steps
Sustainable BrominationAerobic systems (O₂/HBr), NBS with novel catalystsImproved safety, environmental profile

Expanding the Scope of Cross-Coupling and Functionalization Reactions

The bromine atom in this compound is a key functional handle for a wide array of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Future research will focus on expanding the repertoire of these transformations, particularly for sterically hindered substrates.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating biaryl structures. Future work will involve developing more robust palladium catalyst systems with advanced ligands that can efficiently couple the sterically encumbered this compound with a wide range of boronic acids and esters. medchemexpress.comrsc.org Ligands designed to balance steric bulk and electron-donating properties are crucial for promoting the oxidative addition and reductive elimination steps with challenging substrates. rsc.orgwikipedia.org

Buchwald-Hartwig Amination: For the synthesis of arylamines, research is ongoing to develop catalyst systems that operate under milder conditions and with lower catalyst loadings. libretexts.org The use of sterically hindered phosphine (B1218219) ligands continues to be a key strategy for improving reaction efficiency and scope, allowing for the coupling of a wider variety of amines, including primary and secondary amines, with the diethyl-substituted aryl bromide. libretexts.orgnih.gov

C-H Functionalization: Beyond traditional cross-coupling, future applications will likely involve using this compound as a directing group for the functionalization of adjacent C-H bonds on the aromatic ring or on the ethyl substituents, opening pathways to more complex substitution patterns.

Reaction TypeCatalyst System (Example)Research Focus
Suzuki-Miyaura CouplingPd(OAc)₂ with bulky phosphine ligands (e.g., AntPhos)Coupling with sterically demanding boronic acids, lower catalyst loading. rsc.orgmedchemexpress.com
Buchwald-Hartwig AminationPd₂(dba)₃ with bidentate phosphine ligands (e.g., BINAP)Milder reaction conditions, broader amine scope, tolerance of functional groups. researchgate.net
Sonogashira CouplingPalladium-copper co-catalysisSynthesis of substituted alkynylarenes
Heck CouplingPalladium catalysts with N-heterocyclic carbene (NHC) ligandsFormation of substituted styrenes

Development of this compound-Derived Smart Materials

The 1,3,5-substitution pattern of the benzene (B151609) core is a common motif in the design of discotic (disc-shaped) molecules, which have applications in materials science, particularly in the field of liquid crystals and organic electronics.

Liquid Crystals: The C₃-symmetric core of a 1,3,5-trisubstituted benzene can be functionalized to create molecules that self-assemble into columnar mesophases. researchgate.netnbinno.com By replacing the bromine of this compound with various mesogenic units via cross-coupling reactions, novel liquid crystalline materials can be synthesized. The diethyl groups can contribute to tuning the solubility and influencing the packing behavior of the molecules in the mesophase. Research in this area will focus on creating materials with specific thermal ranges and electronic properties for applications in displays and sensors.

Organic Light-Emitting Diodes (OLEDs): Brominated aromatic compounds are valuable precursors for OLED materials. chemdad.com The bromine atom can be readily converted into other functional groups necessary for charge transport or emissive properties. The 1,3,5-diethylphenyl core could be incorporated into larger conjugated systems to create host materials or emissive dopants in OLED devices. Future work will explore how the specific substitution pattern of this compound can be used to fine-tune the electronic and photophysical properties of these materials.

Material ClassMolecular Design StrategyPotential Application
Liquid CrystalsSuzuki or Sonogashira coupling to attach mesogenic side chainsDisplays, sensors, organic conductors
OLED MaterialsConversion of the bromo group into charge-transporting or emissive moietiesEmissive layers, host materials in OLEDs
DendrimersUse as a core for the divergent synthesis of dendrimersCatalysis, drug delivery, functional coatings. researchgate.net

Applications in Niche Areas of Fine Chemical Synthesis

The structural motif of this compound makes it a potentially valuable building block in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates: While direct applications are not yet widely documented, analogous compounds like 1-bromo-3,5-dimethoxybenzene (B32327) are used as intermediates in the synthesis of pharmaceutical inhibitors and other bioactive molecules via cross-coupling reactions. researchgate.netresearchgate.net The diethylphenyl core could be explored as a key structural element in new drug candidates, where the ethyl groups can modulate lipophilicity and metabolic stability.

Agrochemical Synthesis: The synthesis of novel herbicides, fungicides, and pesticides often relies on substituted aromatic building blocks. The unique electronic and steric properties imparted by the 1-bromo-3,5-diethyl substitution pattern could be leveraged to develop new active ingredients with improved efficacy or novel modes of action.

SectorSynthetic RolePotential Target Molecules
PharmaceuticalsIntermediate for active pharmaceutical ingredients (APIs)Kinase inhibitors, CNS-active agents
AgrochemicalsCore structure for new active ingredientsHerbicides, fungicides
Specialty PolymersMonomer precursorHigh-performance polymers with tailored thermal and mechanical properties

Advanced Mechanistic Studies using in-situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new, more efficient transformations. The use of in-situ spectroscopic techniques is a growing trend in this area.

Techniques such as ReactIR (FTIR spectroscopy) , Raman spectroscopy , and in-situ NMR can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. For sterically hindered substrates like this compound, these studies can provide crucial insights into the kinetics of key steps in cross-coupling reactions, such as oxidative addition and reductive elimination. For instance, kinetic studies of the Buchwald-Hartwig amination have been conducted using reaction calorimetry to elucidate the roles of catalyst precursors and intermediates under synthetically relevant conditions. researchgate.net Such studies can help to identify rate-limiting steps, catalyst deactivation pathways, and the true nature of the active catalytic species, leading to more rational catalyst design and process optimization. acs.org

Spectroscopic TechniqueInformation GainedImpact on Research
In-situ FTIR (ReactIR)Real-time concentration profiles of reactants, products, and key intermediatesOptimization of reaction conditions, kinetic modeling
In-situ NMR SpectroscopyStructural elucidation of transient intermediates and catalyst resting statesDeeper understanding of catalytic cycles
Reaction CalorimetryHeat flow data correlated with reaction kineticsIdentification of induction periods and catalyst activation steps. researchgate.net

Sustainable and Scalable Production Methods for this compound

As the applications of this compound expand, the development of sustainable and scalable production methods becomes increasingly important. A key technology enabling this is continuous flow chemistry .

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the ability to telescope multiple reaction steps into a single, continuous process. acs.orgjst.org.inspirochem.com For the synthesis of this compound, a continuous flow process could involve the in-situ generation of a brominating agent, which is then immediately reacted with 1,3-diethylbenzene in a microreactor, minimizing the risks associated with handling bulk bromine. spirochem.com

TechnologyKey FeaturesAdvantages for Production
Continuous Flow SynthesisMicroreactors, precise control of parameters, enhanced safetyScalability, reduced waste, improved process control, safe handling of hazardous intermediates. acs.orgspirochem.com
Packed-Bed ReactorsImmobilized catalysts (e.g., Pd on a solid support)Simplified purification, catalyst reuse, continuous operation. jst.org.in
Green SolventsUse of more environmentally friendly solventsReduced environmental impact

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-3,5-diethylbenzene, and what parameters influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 1,3-diethylbenzene using electrophilic aromatic substitution. Key parameters include:

  • Catalyst : Lewis acids like FeBr₃ or AlCl₃ to activate Br₂ .
  • Temperature : Controlled heating (e.g., 40–60°C) to minimize polybromination.
  • Solvent : Non-polar solvents (e.g., CCl₄) to stabilize intermediates.
  • Steric Effects : Diethyl groups may slow bromination due to steric hindrance, requiring extended reaction times .
    • Characterization : Confirm regioselectivity via ¹H NMR (ethyl group protons at δ 1.2–1.4 ppm; aromatic protons as singlet due to symmetry) and GC-MS for purity .

Q. How can researchers safely handle and characterize this compound in the lab?

  • Safety Protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents due to potential exothermic decomposition .
  • Characterization Tools :

  • NMR Spectroscopy : ¹³C NMR to confirm ethyl substitution (quaternary carbons at δ 125–135 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 228 (C₁₀H₁₃Br) with fragmentation patterns indicating ethyl loss .

Advanced Research Questions

Q. How does the steric profile of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The diethyl groups create steric bulk, potentially slowing oxidative addition with Pd(0) catalysts. Mitigation strategies include:

  • Catalyst Choice : Bulky ligands (e.g., SPhos) enhance turnover .
  • Solvent Optimization : High-boiling solvents (e.g., toluene) at 100–110°C improve reaction rates.
    • Case Study : In Heck reactions, the ethyl groups direct coupling to para positions of aryl halides, confirmed by X-ray crystallography .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

  • Pharmaceutical Intermediates : Acts as a precursor for Alzheimer’s drug candidates (e.g., analogs of memantine via Buchwald-Hartwig amination) .
  • Material Science : Used in liquid crystal synthesis, where ethyl groups enhance thermal stability (Tₘ > 150°C) and mesophase range .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • DFT Studies : Calculate Fukui indices to identify electrophilic attack sites. Ethyl groups lower electron density at meta positions, favoring para-substitution .
  • Experimental Validation : Nitration reactions yield 1-bromo-3,5-diethyl-4-nitrobenzene as the major product (HPLC purity >95%) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to resolve?

  • Issue : Some sources report mp –27°C (liquid at RT), while others suggest crystalline forms below –10°C .
  • Resolution :

  • Purification : Recrystallize in hexane at –20°C to isolate stable polymorphs.
  • DSC Analysis : Identify phase transitions and confirm purity (>99% by GC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.